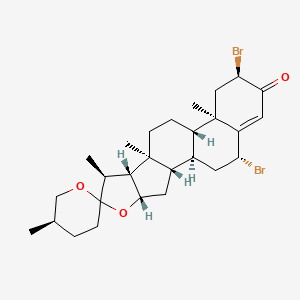

2,6-Dibromospirost-4-en-3-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C27H38Br2O3 |

|---|---|

Molecular Weight |

570.4 g/mol |

IUPAC Name |

(1S,2S,4S,5'R,7S,8R,9S,12S,13R,15R,19R)-15,19-dibromo-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-ene-6,2'-oxane]-16-one |

InChI |

InChI=1S/C27H38Br2O3/c1-14-5-8-27(31-13-14)15(2)24-23(32-27)11-18-16-9-20(28)19-10-22(30)21(29)12-26(19,4)17(16)6-7-25(18,24)3/h10,14-18,20-21,23-24H,5-9,11-13H2,1-4H3/t14-,15+,16-,17+,18+,20-,21-,23+,24+,25+,26-,27?/m1/s1 |

InChI Key |

DBLMLRCDNYKIBP-ALLUPWGQSA-N |

Isomeric SMILES |

C[C@@H]1CCC2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4C[C@H](C6=CC(=O)[C@@H](C[C@]56C)Br)Br)C)C)OC1 |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC(C6=CC(=O)C(CC56C)Br)Br)C)C)OC1 |

Synonyms |

2,6-DBSEO 2,6-dibromospirost-4-ene-3-one |

Origin of Product |

United States |

Synthetic Methodologies for 2,6 Dibromospirost 4 En 3 One and Analogous Spirostanes

Established Synthetic Pathways via Bromination of Steroidal Ketone Precursors

The primary route to 2,6-Dibromospirost-4-en-3-one involves the bromination of a suitable spirostane precursor, typically (25R)-Spirost-4-en-3-one. This transformation can be achieved through several methods, with acid-catalyzed and free-radical bromination being the most common.

Acid-Catalyzed Bromination Approaches and Reaction Optimization

Acid-catalyzed bromination of α,β-unsaturated ketones, such as spirost-4-en-3-one, is a well-established method for introducing bromine at the α-position. pressbooks.pubchemtube3d.com The reaction typically proceeds through an enol intermediate. masterorganicchemistry.com The presence of an acid catalyst, such as hydrobromic acid in acetic acid, facilitates the formation of the enol, which then attacks molecular bromine. chemtube3d.commasterorganicchemistry.com

The reaction rate is dependent on the concentration of the ketone and the acid catalyst, but independent of the bromine concentration, indicating that enol formation is the rate-determining step. pressbooks.pub For the synthesis of a dibromo derivative like this compound, the reaction conditions need to be carefully controlled to achieve the desired degree of bromination. The initial bromination is expected to occur at the C2 position. Subsequent bromination at C6 can be more challenging and may require harsher conditions or different brominating agents.

Optimization of the reaction often involves varying the solvent, temperature, and the nature of the brominating agent. Common solvents include acetic acid and dioxane. google.com The use of a solution of hydrogen bromide in acetic acid is a common practice. google.com

| Starting Material | Brominating Agent | Catalyst/Solvent | Product | Reference |

|---|---|---|---|---|

| Ketone | Br2 | Acetic Acid | α-Bromo Ketone | pressbooks.pub |

| 17,21-dihydroxy-16α-methylpregna-1,4-diene-3,11,20-trione 17,21-dipropionate | Br2 | HBr/Dioxane:Acetic Acid | 6-bromo derivative | google.com |

| 3-keto-4,6-diene steroids | HBr | Acetic Acid | 6-bromo derivative | researchgate.net |

Free-Radical Bromination Techniques and Mechanistic Considerations

Free-radical bromination offers an alternative pathway for the synthesis of brominated ketones. rsc.org This method often employs N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as light or a chemical initiator. The reaction proceeds via a radical chain mechanism. masterorganicchemistry.com

In the context of α,β-unsaturated ketones, free-radical bromination can exhibit different regioselectivity compared to acid-catalyzed methods. The selectivity of free-radical bromination is influenced by the relative stability of the possible radical intermediates. masterorganicchemistry.com For spirost-4-en-3-one, radical formation could potentially occur at various positions, and controlling the reaction to favor the desired 2,6-dibromo product requires careful selection of reaction conditions. The use of an epoxide as an HBr scavenger can be employed to promote a free-radical process. rsc.org

Mechanistically, the reaction is initiated by the homolytic cleavage of the N-Br bond in NBS. The resulting bromine radical then abstracts a hydrogen atom from the steroid backbone to form a steroid radical and HBr. This steroid radical then reacts with another molecule of NBS to yield the brominated product and a succinimidyl radical, which continues the chain.

Regioselective and Stereoselective Control in the Synthesis of Brominated Spirostanes

Achieving regioselectivity (bromination at specific carbon atoms) and stereoselectivity (the spatial orientation of the bromine atom) is a critical challenge in the synthesis of compounds like this compound. The substitution pattern of the steroidal A-ring in the spirost-4-en-3-one precursor influences the site of bromination.

In acid-catalyzed reactions, the formation of the enol intermediate dictates the position of bromination. For a Δ⁴-3-keto steroid, enolization can occur towards C2 or C5. Bromination at C2 is generally favored. The introduction of a second bromine atom at C6 can be achieved, but may be accompanied by the formation of other polybrominated byproducts. The stereochemistry of the introduced bromine atoms is also a key consideration, with thermodynamic and kinetic factors playing a role in the final product distribution. For instance, the diastereoselective synthesis of 2,6-disubstituted tetrahydropyranones has been achieved with excellent control, highlighting the potential for stereocontrol in related heterocyclic systems. organic-chemistry.org

Exploration of Novel Synthetic Routes and Advanced Organic Transformations for Spirostane Scaffold Derivatization

While direct bromination of spirost-4-en-3-one is the most straightforward approach, modern synthetic organic chemistry offers a range of advanced transformations that could potentially be applied to the synthesis of this compound. These methods may offer improved selectivity and yield.

Recent advances in catalysis, including transition metal-mediated catalysis, asymmetric catalysis, and organocatalysis, have enabled new strategies for steroid synthesis. nih.govumich.edu For instance, palladium-catalyzed reactions have been employed for the construction of complex steroidal frameworks. While not directly applied to the synthesis of the target compound, these methodologies could be adapted for the introduction of bromine or for the construction of a pre-brominated building block that is later elaborated into the spirostane skeleton.

Chemoenzymatic and Biocatalytic Approaches in Spirostane Synthesis (if applicable from broader spirostane literature)

Enzymes, such as halogenases, could potentially be used for the regioselective and stereoselective bromination of a spirostane precursor. Biocatalytic approaches could also be employed in the synthesis of key intermediates or for the resolution of racemic mixtures, thereby providing access to enantiomerically pure brominated spirostanes. Further research in this area is needed to explore the full potential of these methods for the synthesis of halogenated spirostanes.

Advanced Structural Elucidation and Conformational Analysis of 2,6 Dibromospirost 4 En 3 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy stands as a cornerstone in the definitive structural characterization of complex organic molecules like 2,6-dibromospirost-4-en-3-one. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a detailed picture of the molecular framework, including the connectivity of atoms and their spatial relationships. nih.gov

Comprehensive 1D (¹H, ¹³C) and 2D (COSY, HMQC, HMBC, ROESY/NOESY) NMR Studies

The complete assignment of proton (¹H) and carbon-13 (¹³C) NMR spectra is the initial step in the structural analysis. nih.gov For (25R)-2α,6β-dibromospirost-4-en-3-one, detailed 1D and 2D NMR studies have been conducted to assign all proton and carbon resonances. nih.gov

1D NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment of each proton, while the ¹³C NMR spectrum reveals the number of non-equivalent carbons. wikipedia.orgchemguide.co.uk In the case of this compound, specific chemical shifts are observed for the protons and carbons in the A and B rings, which are significantly influenced by the bromine substituents. nih.gov

2D NMR Spectroscopy: To unambiguously assign the complex NMR signals and to understand the connectivity within the molecule, a suite of 2D NMR experiments is employed. wikipedia.orgmnstate.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.comemerypharma.com Cross-peaks in the COSY spectrum of this compound would confirm the H-C-C-H connectivities within the steroidal rings. nih.gov

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation): This technique correlates proton signals with the signals of directly attached heteronuclei, in this case, carbon-13. wikipedia.org It is instrumental in assigning the carbon signals based on the already assigned proton signals. wikipedia.org

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. libretexts.org It is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. libretexts.org

ROESY (Rotating-frame Overhauser Effect Spectroscopy)/NOESY (Nuclear Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of protons. nih.gov The observation of through-space correlations (NOEs or ROEs) is crucial for determining the stereochemistry and conformation of the molecule. For instance, in this compound, NOESY/ROESY data would be essential to confirm the α-orientation of the bromine at C-2 and the β-orientation of the bromine at C-6. nih.govresearchgate.net

A study on bromosubstituted 4-en-3-one steroids, including (25R)-2α,6β-dibromospirost-4-en-3-one, has shown that bromosubstitution at the 2α position leads to an inversion of the A ring to an inverted 1β,2α-half-chair conformation. nih.gov

Interactive Data Table: Illustrative ¹H and ¹³C NMR Chemical Shift Assignments for key signals in a this compound derivative.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key 2D Correlations |

| H-2 | ~4.8 | ~55 | COSY with H-1; HMBC with C-1, C-3, C-4 |

| H-4 | ~6.0 | ~125 | HMBC with C-2, C-3, C-5, C-6, C-10 |

| H-6 | ~4.5 | ~60 | COSY with H-7; HMBC with C-4, C-5, C-7, C-8 |

| C-3 | - | ~200 | HMBC with H-2, H-4 |

| C-5 | - | ~150 | HMBC with H-4, H-6 |

Note: The chemical shift values are approximate and can vary based on the solvent and specific experimental conditions. The table illustrates the type of data obtained from NMR studies.

Application of Modified Karplus Equation for Dihedral Angle Determination

The Karplus equation correlates the three-bond coupling constant (³J) between two vicinal protons with the dihedral angle between them. wikipedia.org A modified Karplus equation, which takes into account the effects of substituent electronegativity and orientation, is a powerful tool for determining the torsional angles in the A and B rings of steroids. nih.govnih.gov

In the analysis of this compound, the experimentally measured ³J values for the protons in the A and B rings can be used in the modified Karplus equation to calculate the corresponding dihedral angles. nih.gov This information is critical for defining the precise conformation of these rings, such as the degree of puckering and the specific half-chair or sofa conformations they adopt. nih.gov The study of related brominated steroids has shown that this method provides valuable insight into the conformational preferences of the A and B rings. nih.govresearchgate.net

Temperature-Dependent NMR Investigations of Conformational Dynamics

Molecules are not static entities and often exist in a state of dynamic equilibrium between different conformations. researchgate.net Temperature-dependent NMR studies can provide valuable information about these dynamic processes. nih.govbeilstein-journals.org By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, coupling constants, and line shapes, which can be related to the conformational flexibility of the molecule. nih.govresearchgate.net

For this compound, temperature-dependent NMR studies have indicated a reduced conformational flexibility of the A ring due to the presence of the 2α-bromo substituent. nih.gov This suggests that the bromine atom helps to lock the A ring into a more rigid conformation.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Bond Characterization

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule. uha.frmt.com These techniques are complementary, as some vibrational modes may be more active in the infrared spectrum while others are more prominent in the Raman spectrum. spectroscopyonline.comthermofisher.com

For this compound, the FTIR and Raman spectra would be expected to show characteristic absorption bands for the following functional groups:

C=O (ketone): A strong absorption band in the FTIR spectrum, typically in the region of 1650-1680 cm⁻¹, characteristic of an α,β-unsaturated ketone.

C=C (alkene): An absorption band in the region of 1600-1640 cm⁻¹.

C-O (ether): Bands in the fingerprint region (around 1000-1300 cm⁻¹) corresponding to the spiroketal moiety.

C-Br (bromoalkane): Absorptions in the lower frequency region of the spectrum.

Mass Spectrometry Techniques for Molecular Formula Validation and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. youtube.com High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, which allows for the determination of the molecular formula.

For this compound, the mass spectrum would show a characteristic isotopic pattern for a molecule containing two bromine atoms (bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio). youtube.comresearchgate.net This would result in three molecular ion peaks (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1.

Furthermore, the fragmentation pattern observed in the mass spectrum can provide valuable structural information. nist.govvaia.com The fragmentation of the molecular ion can lead to the formation of characteristic daughter ions, which can help to confirm the presence of specific structural motifs within the molecule.

X-ray Crystallography for Solid-State Structural Determination (if available)

The most definitive method for determining the three-dimensional structure of a crystalline compound is single-crystal X-ray crystallography. wikipedia.orgnih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. libretexts.orgtugraz.at The diffraction data can be used to generate a detailed electron density map of the molecule, from which the precise positions of all atoms can be determined. umontpellier.fr

If a suitable single crystal of this compound could be grown, X-ray crystallography would provide unambiguous information about its solid-state conformation, including bond lengths, bond angles, and torsional angles. This would allow for a direct visualization of the inverted half-chair conformation of the A ring and the precise orientations of the bromine substituents. The availability of X-ray crystallographic data for this specific compound is not confirmed in the provided search results.

Detailed Conformational Preferences of A and B Rings in Bromosubstituted Spirost-4-en-3-ones

The introduction of bromine atoms into the steroidal A and B rings of spirost-4-en-3-ones induces significant conformational changes. These alterations are a direct consequence of the steric and electronic properties of the halogen substituent. High-resolution one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy has been a pivotal tool in studying these conformational preferences. nih.gov Techniques such as homonuclear and heteronuclear correlated spectroscopy, transient and steady-state nuclear Overhauser effect (nOe) spectroscopy, and temperature-dependent chemical shift variation, in conjunction with the modified Karplus equation, have provided detailed insights into the geometry of these molecules in solution. nih.gov

One of the key findings in the study of bromosubstituted spirost-4-en-3-ones is that the conformational preferences of the A and B rings are not significantly influenced by the transmission effect of a side chain or an oxygenated ring system. nih.gov This suggests that the local effects of bromine substitution are the primary determinants of the A and B ring conformations.

The position and stereochemistry of bromine substitution on the A-ring of spirost-4-en-3-ones have a profound impact on the ring's conformation. nih.gov For instance, bromosubstitution at the 2α position is a critical factor that can lead to the inversion of the A ring. nih.gov In the case of (25R)-2α,6β-dibromospirost-4-en-3-one, this substitution pattern causes the A-ring to adopt an inverted 1β,2α-half-chair conformation. nih.gov This is a significant deviation from the typical conformation observed in unsubstituted steroidal 4-en-3-ones.

The stereochemistry of bromination is influenced by both kinetic and thermodynamic factors. In the case of 3-keto steroids, bromination often proceeds via an enol intermediate. The direction of enolization, and consequently the position of bromination, can be controlled by the reaction conditions. core.ac.uk For example, under conditions of thermodynamic equilibrium, 5α-3-ketones tend to form Δ2-enols, while 5β-3-ketones favor the formation of Δ3-enols. core.ac.uk The presence of bulky substituents can also direct the approach of the brominating agent.

Table 1: Conformational Effects of Bromosubstitution on Spirost-4-en-3-one Rings

| Substitution Pattern | A-Ring Conformation | B-Ring Conformation | Reference |

| 2α-bromo | Inverted 1β,2α-half-chair | Distorted chair | nih.gov |

| 6β-bromo | Normal | Chair | nih.gov |

| 4-bromo | Distorted | Distorted chair | nih.gov |

Beyond steric effects, electronic interactions involving the bromine substituent play a significant role in shaping the conformation of the steroidal rings. A notable example is the electronic interaction between a bromine atom at the 4-position and the carbonyl oxygen at the 3-position. nih.gov This interaction further distorts the conformation of the A-ring, compounding the effects of steric hindrance. nih.gov

The introduction of halogen atoms can alter the electron distribution within the molecule, influencing its reactivity and interactions with biological targets. mdpi.com Halogenated steroids often exhibit unique chemical and biological properties due to these electronic modifications. mdpi.com The study of these electronic interactions is crucial for a complete understanding of the structure-activity relationship of compounds like this compound.

Mechanistic Investigations of Biological Interactions at Molecular and Cellular Levels

Elucidation of Molecular Targets and Binding Mechanisms of Brominated Spirostanes

The precise molecular targets of 2,6-Dibromospirost-4-en-3-one have not been definitively identified in the reviewed literature. However, research on similar steroidal compounds, including other brominated steroids and spirostanic saponins (B1172615), suggests several potential mechanisms. The introduction of bromine atoms into the steroid A-ring, as seen in 2α,6β-dibromospirost-4-en-3-one, significantly influences the conformation of the A and B rings. researchgate.net This conformational change, particularly the potential for an inverted half-chair conformation of the A-ring, could alter the binding affinity and specificity of the molecule to various biological targets. researchgate.net

For instance, studies on other steroidal compounds have shown interactions with key cellular components. Some saponins, which share the spirostane skeleton, are known to interact with cell membranes. mdpi.com The mechanism often involves the hydrophobic steroid core inserting into the lipid bilayer, while the hydrophilic sugar moieties remain outside, potentially disrupting membrane integrity. While this compound lacks a sugar moiety, its steroidal structure suggests a potential for membrane interaction.

Furthermore, many steroidal compounds are known to interact with nuclear receptors, which are transcription factors that regulate gene expression. The altered conformation of the brominated spirostane could modulate its interaction with the ligand-binding domains of such receptors. However, without direct experimental evidence, the specific molecular targets of this compound remain speculative.

Cellular Pathway Modulation: Investigations into Apoptosis Induction and Cell Cycle Regulation (e.g., in cancer cell lines, in vitro only)

While direct studies on this compound are not available, research on related spirostanic saponins and other steroidal compounds demonstrates their potential to induce apoptosis and regulate the cell cycle in cancer cell lines. nih.govmdpi.com

Apoptosis Induction: Apoptosis, or programmed cell death, is a crucial process for removing damaged or cancerous cells. wikipedia.org Several spirostanic saponins have been shown to induce apoptosis in various cancer cell lines through the intrinsic (mitochondrial) pathway. nih.gov This pathway involves the release of cytochrome c from the mitochondria, which then activates a cascade of caspases, the executioner enzymes of apoptosis. nih.gov For example, certain diosgenyl glycosides have demonstrated the ability to trigger cytochrome c release and activate caspase-9 in human myeloid leukemia cell lines. nih.gov

Natural compounds like berberine (B55584) have been shown to induce apoptosis in multiple cancer cell lines by modulating the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins. archivesofmedicalscience.comarchivesofmedicalscience.com Similarly, some plant-derived compounds can upregulate Bax and downregulate Bcl-2, leading to cancer cell death. frontiersin.org It is plausible that brominated spirostanes could exert similar effects, although this requires experimental verification.

Cell Cycle Regulation: The cell cycle is a tightly controlled process that governs cell division. Many anti-cancer agents work by arresting the cell cycle at specific checkpoints, preventing cancer cells from proliferating. mdpi.com Studies on brassinosteroids, another class of steroidal compounds, have shown that they can induce a G1 phase arrest in breast cancer cells. nih.gov This arrest prevents the cells from entering the S phase, where DNA replication occurs.

Other saponins have been found to cause cell cycle arrest at different phases. For instance, some saponins can induce a G2/M phase arrest, preventing the cells from entering mitosis. mdpi.com This is often associated with the modulation of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs). While no specific data exists for this compound, the general activity of related steroidal compounds suggests that it may also have the potential to interfere with cell cycle progression in cancer cells.

| Compound Class | Cell Line(s) | Observed Effect | Molecular Mechanism | Reference |

|---|---|---|---|---|

| Diosgenyl Glycosides | HL-60, U937 (Human Myeloid Leukemia) | Induction of apoptosis, cell cycle alterations | Cytochrome c release, caspase-9 activation | nih.gov |

| Brassinosteroids | MCF-7, MDA-MB-468 (Human Breast Cancer) | G1 phase arrest, apoptosis | Interaction with cell cycle machinery | nih.gov |

| Saikosaponin-d | ARO, 8305C, SW1736 (Human Anaplastic Thyroid Cancer) | Apoptosis, G1-phase cell cycle arrest | Increased p53 and Bax, decreased Bcl-2, increased p21, decreased CDK2 and cyclin D1 | europeanreview.org |

| Berberine | Tca8113, Hela, CNE2, MCF-7, HT29 (Various Human Cancers) | Apoptosis, G2/M phase arrest | Increased Bax, decreased Bcl-2 | archivesofmedicalscience.comarchivesofmedicalscience.com |

Studies on Genetic Modulation and Biochemical Pathways (e.g., in invertebrate models like Blattella germanica)

There is no specific information available in the provided search results regarding the genetic modulation and biochemical pathways affected by this compound in invertebrate models such as the German cockroach, Blattella germanica.

Mechanisms of Antimicrobial and Antifungal Activities (at the cellular/biomolecular level)

While direct studies on the antimicrobial and antifungal activities of this compound are lacking, the broader class of spirostanes and other steroidal compounds have demonstrated such properties. semanticscholar.org The proposed mechanisms often involve disruption of the cell membrane or interference with essential cellular processes.

Antifungal Mechanisms: The fungal cell membrane, which contains ergosterol (B1671047) instead of cholesterol found in mammalian cells, is a common target for antifungal drugs. nih.gov Steroidal saponins, due to their amphipathic nature, can interact with and disrupt the fungal cell membrane, leading to leakage of cellular contents and cell death. semanticscholar.org The spirostane skeleton is considered more active than the furostane skeleton in some cases, and the presence of hydroxyl groups can also influence activity. semanticscholar.org

Some antifungal compounds act by inhibiting enzymes involved in ergosterol biosynthesis. biorxiv.org It is conceivable that a brominated spirostane could interfere with this pathway, although this has not been experimentally confirmed. Another potential mechanism is the inhibition of nucleic acid and protein synthesis. biorxiv.org

Antibacterial Mechanisms: The antibacterial mechanisms of steroidal compounds are less well-defined but may also involve membrane disruption. nih.gov The positive charge of some compounds can interact with the negatively charged components of bacterial cell walls, leading to increased permeability and cell lysis. scielo.br Additionally, some compounds can chelate metal ions essential for bacterial growth or inhibit key enzymes. scielo.br The presence of halogen substituents, such as bromine, has been shown to be important for the bioactivity of some antimicrobial compounds. mdpi.com

| Activity | Potential Mechanism | Target | Reference |

|---|---|---|---|

| Antifungal | Disruption of cell membrane integrity | Ergosterol in the fungal cell membrane | semanticscholar.orgnih.gov |

| Antifungal | Inhibition of ergosterol biosynthesis | Enzymes in the ergosterol synthesis pathway | biorxiv.org |

| Antifungal | Inhibition of nucleic acid and protein synthesis | Ribosomes, DNA replication machinery | biorxiv.org |

| Antibacterial | Disruption of cell membrane/wall | Negatively charged components of the bacterial cell wall | scielo.br |

| Antibacterial | Chelation of essential metal ions | Metal-dependent enzymes | scielo.br |

| Antibacterial | Inhibition of essential enzymes | Various metabolic enzymes | nih.gov |

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights into Biological Interactions (excluding clinical relevance)

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For spirostanes and related steroids, several structural features have been identified as important for their biological effects.

The nature of the aglycone, or the non-sugar part of the molecule, is a key determinant of activity. mdpi.com For instance, in some studies on antifungal saponins, the spirostane skeleton was found to be more active than the furostane skeleton. semanticscholar.org The stereochemistry at various positions, such as C-25, can also significantly impact biological activity. grafiati.com

The presence and position of substituents on the steroid nucleus are also critical. Bromination of the A-ring, as in this compound, induces significant conformational changes that can affect how the molecule interacts with its biological targets. researchgate.net The location and stereochemistry of these bromine atoms would be expected to play a major role in determining the compound's activity profile.

In the context of antifungal activity, the presence of a 2-methoxymethylene-cyclopent-4-ene-1,3-dione moiety has been identified as a key pharmacophore in some classes of compounds. nih.gov While this specific moiety is not present in this compound, it highlights the importance of specific structural motifs for biological activity.

Theoretical and Computational Chemistry Studies of 2,6 Dibromospirost 4 En 3 One

Molecular Modeling and Dynamics Simulations for Conformational Landscape Analysis

Molecular modeling and dynamics (MD) simulations are instrumental in exploring the conformational landscape of flexible molecules like 2,6-Dibromospirost-4-en-3-one. nih.govwikipedia.org These computational techniques simulate the motion of atoms and molecules over time, providing a detailed picture of the various shapes (conformations) a molecule can adopt and the energetic favorability of each.

A key aspect of the conformational analysis of this compound involves understanding the puckering of its steroidal rings. For instance, studies on similar brominated steroid enones have revealed that the introduction of bromine atoms can significantly influence the conformation of the A and B rings. nih.gov Specifically, a bromine atom at the 2α position can cause an inversion of the A-ring to a 1β,2α-half-chair conformation. nih.gov This change in ring A conformation can, in turn, induce distortions in the chair form of the B-ring. nih.gov

MD simulations can be employed to explore the dynamic behavior of these ring systems. mdpi.com By simulating the molecule in a virtual environment, researchers can observe the transitions between different conformations and identify the most stable or predominant shapes. nih.gov This is crucial as the three-dimensional structure of a molecule is intimately linked to its biological activity.

Table 1: Key Conformational Features of Brominated Steroid Enones

| Feature | Description | Reference |

| A-Ring Conformation | Bromosubstitution at the 2α position can lead to an inversion from the typical chair or half-chair to an inverted 1β,2α-half-chair conformation. | nih.gov |

| B-Ring Conformation | The inversion of the A-ring can cause a concomitant distortion in the chair form of the B-ring. | nih.gov |

| Conformational Flexibility | Temperature-dependent NMR studies on related compounds suggest that 2α-bromo substitution can reduce the conformational flexibility of the A-ring. | nih.gov |

The insights gained from such simulations can be correlated with experimental data, such as that from Nuclear Magnetic Resonance (NMR) spectroscopy, to build a comprehensive understanding of the molecule's conformational preferences. mdpi.com

Quantum Chemical Calculations of Electronic Structure, Reactivity, and Spectroscopic Properties

Quantum chemical calculations provide a deeper understanding of the electronic properties of this compound. qulacs.org Methods like Density Functional Theory (DFT) are commonly used to calculate various molecular properties. epstem.netmdpi.com

Electronic Structure and Reactivity:

Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability. epstem.net A smaller gap generally implies higher reactivity.

For a molecule like this compound, these calculations can pinpoint the most electron-rich and electron-poor regions, providing clues about its potential sites for nucleophilic or electrophilic attack. The presence of the electron-withdrawing bromine atoms and the carbonyl group will significantly influence the electron distribution across the steroid scaffold.

Spectroscopic Properties:

Quantum chemical methods can also predict various spectroscopic properties, which can then be compared with experimental data for validation. nih.govscirp.org

Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies of the molecule, which correspond to the peaks in an experimental IR spectrum. epstem.net This can aid in the assignment of specific vibrational modes to the observed spectral bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. epstem.net These theoretical predictions can be a valuable tool in the complete assignment of complex NMR spectra. nih.gov

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra, providing information about the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved. scirp.org

Table 2: Predicted Spectroscopic Data from Quantum Chemical Calculations (Hypothetical Example)

| Spectroscopic Property | Predicted Value | Significance |

| Key IR Frequency (C=O stretch) | ~1680 cm⁻¹ | Characteristic of the α,β-unsaturated ketone moiety. |

| ¹H NMR Chemical Shift (Vinyl H) | ~5.8 ppm | Corresponds to the proton at C4 in the enone system. |

| ¹³C NMR Chemical Shift (C=O) | ~198 ppm | Identifies the carbonyl carbon. |

| UV-Vis λmax | ~245 nm | Relates to the π → π* transition of the enone chromophore. |

Note: The values in this table are hypothetical and would need to be calculated specifically for this compound using appropriate computational methods.

In Silico Prediction of Molecular Interactions and Receptor Binding Affinities

In silico methods are crucial for predicting how this compound might interact with biological targets, such as proteins and enzymes. nih.govplos.org These computational approaches can help to identify potential binding partners and estimate the strength of these interactions.

Molecular Docking:

Molecular docking is a widely used technique to predict the preferred orientation of a ligand when it binds to a receptor. mdpi.com In this process, the 3D structure of this compound would be computationally "docked" into the binding site of a target protein. The docking algorithm samples a large number of possible binding poses and uses a scoring function to rank them based on their predicted binding affinity.

This can provide valuable insights into:

The specific amino acid residues in the receptor that interact with the ligand.

The types of interactions involved (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds).

Pharmacophore Modeling:

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific receptor. nih.gov For this compound, a pharmacophore model would highlight the key features, such as hydrogen bond acceptors (the carbonyl oxygen), hydrogen bond donors, hydrophobic regions (the steroid backbone), and halogen bond donors (the bromine atoms), that are crucial for its biological activity.

Table 3: Potential Molecular Interactions of this compound

| Interaction Type | Potential Interacting Group on the Ligand | Potential Interacting Group on the Receptor |

| Hydrogen Bonding | Carbonyl oxygen at C3 | Amino acid residues like Ser, Thr, Tyr |

| Hydrophobic Interactions | Steroid backbone | Nonpolar amino acid residues like Leu, Val, Phe |

| Halogen Bonding | Bromine atoms at C2 and C6 | Electron-rich atoms like oxygen or nitrogen in amino acid side chains |

The prediction of drug-receptor interactions is a complex field, and the accuracy of in silico methods is continually improving. mdpi.comnih.gov These computational predictions are often used to guide and prioritize experimental studies.

Analysis of Molecular Rigidity, Three-Dimensionality, and Scaffold Diversity

Molecular Rigidity:

Three-Dimensionality and Scaffold Diversity:

The steroidal scaffold is inherently three-dimensional, which is a desirable feature in drug design as it allows for more specific interactions with complex biological targets. The introduction of substituents, such as the bromine atoms, further enhances the three-dimensionality and can lead to novel biological activities. mdpi.com

The concept of scaffold diversity is important in medicinal chemistry for exploring new areas of chemical space. researchgate.netd-nb.info While this compound belongs to the well-known class of spirostan (B1235563) steroids, the specific dibromination pattern at the 2 and 6 positions contributes to the diversity within this class. The development of synthetic routes to such derivatives expands the range of available scaffolds for biological screening. researchgate.net

Advanced Chemical Modifications and Derivatization Strategies

Synthesis of Novel Spirostane Conjugates and Hybrid Molecules (e.g., amino acid conjugates)

The conjugation of spirostane scaffolds with other bioactive molecules, such as amino acids and peptides, represents a promising strategy for developing new therapeutic agents. While direct synthesis of amino acid conjugates from 2,6-Dibromospirost-4-en-3-one has not been extensively reported in publicly available literature, analogous synthetic strategies applied to other complex natural products provide a strong basis for potential methodologies.

One potential approach involves the coupling of amino acids to the spirostane core. This can be conceptually based on methods used for the synthesis of amino acid conjugates of other complex molecules, such as rhein (B1680588) and tetrahydrocurcumin. For instance, the carboxylic acid group of an N-protected amino acid could be activated and then reacted with a suitable functional group on the spirostane skeleton. Given the structure of this compound, derivatization might first require modification of the spirostane to introduce a suitable reactive handle, if direct conjugation is not feasible.

A powerful method for creating such hybrid molecules is the Ugi four-component reaction (Ugi-4CR). This one-pot reaction allows for the combination of a carboxylic acid, an amine, a carbonyl compound, and an isocyanide to generate complex α-acylamino amides. In the context of spirostanes, a spirostane derivative containing one of these functional groups could be used as a building block. For example, a spirostane-derived isocyanide could be reacted with an amino acid (as the amine and carboxylic acid component) and a carbonyl compound to produce a spirostane-peptide hybrid. Research on the conjugation of diosgenin, a related spirostanol, with sugars and pseudo-peptides using the Ugi reaction highlights the feasibility of this approach.

Table 1: Potential Amino Acid Conjugation Strategies for Spirostane Scaffolds

| Conjugation Strategy | Key Reactants | Potential Product | Analogous Reference |

| Amide Bond Formation | N-protected amino acid, Spirostane with an amine handle | Spirostane-amino acid conjugate | Synthesis of rhein-peptide derivatives |

| Ester Bond Formation | N-protected amino acid, Spirostane with a hydroxyl group | Spirostane-amino acid ester conjugate | Synthesis of tetrahydrocurcumin-amino acid conjugates |

| Ugi Four-Component Reaction | Spirostane-isocyanide, Amino acid, Aldehyde/Ketone | Spirostane-dipeptide mimic | Carbohydrate-steroid conjugation via Ugi reaction |

This table presents hypothetical strategies based on established chemical reactions and analogous syntheses.

The synthesis of these conjugates is driven by the hypothesis that combining the structural features of a spirostane with the diverse functionalities of amino acids can lead to compounds with improved pharmacokinetic properties, enhanced target specificity, or novel mechanisms of action.

Regioselective Functionalization of the Spirostane Core for Enhanced Specificity in Chemical Biology

Regioselective functionalization is crucial for developing probes and molecules with high specificity for biological targets. For this compound, the primary sites for regioselective reactions are the C2 and C6 bromine atoms, the C3 ketone, and the C4-C5 double bond.

The α,β-unsaturated ketone moiety is a key site for regioselective modifications. For instance, cyanohydration of steroidal 17-ketones has been shown to be highly regioselective. A similar approach could potentially be applied to the C3 ketone of this compound, although the reactivity would be influenced by the conjugated double bond and the adjacent bromine atom.

Enzymatic transformations offer a powerful tool for achieving high regioselectivity and stereoselectivity in steroid modifications. Lipases, for example, have been used for the regioselective acylation of vicinal diols on steroid A-rings. While this compound does not possess vicinal diols, this principle of using enzymes to target specific positions on the steroid nucleus could be extended to other functional groups. For example, engineered cytochrome P450 enzymes have been used for the site-selective oxidation of C-H bonds in steroids. Such an approach could be used to introduce a hydroxyl group at a specific, non-activated position on the spirostane backbone, which could then be used for further conjugation or modification.

The development of biotinylated steroid derivatives for use as immunochemical probes provides another example of targeted functionalization. Synthetic strategies for biotinylating testosterone (B1683101) at various positions involved regioselective protection and activation of specific functional groups. Similar strategies could be envisioned for attaching chemical biology probes, such as biotin (B1667282) or fluorescent tags, to the this compound scaffold to facilitate the study of its biological interactions.

Table 2: Potential Regioselective Functionalization Reactions

| Reaction Type | Target Site | Reagents/Method | Potential Outcome |

| Nucleophilic Addition | C3-ketone | Cyanide source (e.g., TMSCN) | Formation of a 3-cyanohydrin |

| Enzymatic Hydroxylation | Non-activated C-H bond | Engineered Cytochrome P450 | Introduction of a hydroxyl group at a specific position |

| Conjugate Addition | C4-C5 double bond | Michael donors (e.g., thiols, amines) | Addition of a functional group at the C4 or C5 position |

This table outlines potential regioselective reactions based on known reactivity of steroidal ketones and related systems.

Applications of the Bromine Moieties in Further Synthetic Transformations and Cross-Coupling Reactions

The bromine atoms at the C2 and C6 positions of this compound are valuable handles for a variety of synthetic transformations, particularly palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse array of derivatives.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent with an organic halide. The bromine atoms on the spirostane core could be reacted with various aryl or vinyl boronic acids or esters to introduce new substituents. The relative reactivity of the C2 and C6 bromines could potentially be controlled by steric and electronic factors, allowing for selective or sequential couplings. The synthesis of bichalcones via Suzuki-Miyaura coupling of a brominated chalcone (B49325) with a boronated chalcone demonstrates the utility of this reaction for linking complex molecular fragments.

Heck Coupling: The Heck reaction couples an organic halide with an alkene to form a substituted alkene. This would allow for the introduction of vinyl groups at the C2 and/or C6 positions of the spirostane. These newly introduced double bonds could then serve as handles for further functionalization. The Heck reaction has been successfully applied in the synthesis of complex molecules, including the drug Axitinib, from dibrominated precursors.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The bromine atoms of this compound could be coupled with various alkynes to introduce alkynyl moieties. These alkynyl groups are versatile functional groups that can participate in further reactions, such as "click" chemistry. The Sonogashira coupling is known to proceed under mild conditions, making it suitable for complex substrates.

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent to couple with an organic halide. This reaction is known for its high functional group tolerance and its ability to form C(sp²)-C(sp³) bonds. This would allow for the introduction of alkyl or other sp³-hybridized groups at the C2 and C6 positions.

Table 3: Potential Cross-Coupling Reactions of this compound

| Cross-Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Potential Product Feature |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd catalyst, Base | Introduction of aryl or vinyl groups |

| Heck | Alkene | Pd catalyst, Base | Introduction of a substituted alkene |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) cocatalyst, Base | Introduction of an alkynyl group |

| Negishi | Organozinc Reagent | Pd or Ni catalyst | Introduction of alkyl, aryl, or vinyl groups |

This table summarizes potential cross-coupling reactions based on the presence of bromine atoms in the target compound.

The ability to perform these cross-coupling reactions on the 2,6-dibrominated spirostane scaffold opens up a vast chemical space for the generation of novel derivatives with tailored properties for various applications, from medicinal chemistry to materials science.

Potential Applications in Chemical Biology and Advanced Materials Research Non Clinical

Utilization as a Synthetic Precursor for the Development of Steroidal Analogs and Complex Natural Product Synthesis

The chemical architecture of 2,6-Dibromospirost-4-en-3-one offers multiple reactive sites, rendering it a versatile precursor for the synthesis of a diverse array of steroidal analogs. The bromine atoms at the C-2 and C-6 positions, as well as the enone functionality in the A-ring, are particularly amenable to a variety of chemical transformations. These include, but are not limited to, dehydrobromination, nucleophilic substitution, and various coupling reactions. Such modifications allow for the systematic alteration of the steroidal core, enabling the exploration of structure-activity relationships (SAR) in newly synthesized compounds.

For instance, the introduction of different functional groups can modulate the molecule's polarity, steric profile, and electronic properties, which in turn can influence its interactions with biological macromolecules. The spirostane side chain can also be chemically modified, further expanding the accessible chemical space. researchgate.net Synthetic efforts in recent decades have focused on creating novel brassinosteroid analogs with unique structural features to study their biological effects. nih.gov The synthesis of steroidal carbamates from starting materials like diosgenin, a spirostane, highlights the utility of these scaffolds in generating diverse molecular libraries. nih.gov

The broader field of steroid synthesis has been significantly advanced by new catalytic methods, which can be applied to complex precursors like this compound to generate novel molecular skeletons. umich.edu The development of methods for the stereocontrolled synthesis of spiroketals is also crucial for creating natural product-like molecules for biological evaluation. researchgate.net

Application as a Chemical Probe for Exploring Biological Processes in Research Settings

In the field of chemical biology, small molecules are indispensable tools for the elucidation of complex biological pathways. Chemical probes are designed to interact with specific biological targets, such as proteins, to modulate their function and thereby reveal their role in cellular processes. The development of such probes often involves the strategic labeling of molecules to enable the identification of their binding partners. whiterose.ac.uk

This compound, with its reactive bromine atoms, is a candidate for development into a chemical probe. The bromine atoms can serve as handles for the attachment of reporter tags, such as fluorophores or affinity labels, via established bioconjugation techniques. These tagged analogs can then be used in a variety of in-vitro and in-cellulo experiments to identify and study the proteins that interact with the spirostane scaffold. This approach can provide valuable insights into the molecular mechanisms underlying the biological activities of spirostane-containing natural products. The use of proteins and peptides as targeting moieties in degraders is an emerging area that could potentially utilize such scaffolds. nih.gov

Exploration of Spirostane Scaffolds in Advanced Chemical Biology Tools and Fragment Libraries

Spirocyclic structures, including the spirostane scaffold, are increasingly recognized for their potential in drug discovery and chemical biology. nih.gov Their rigid, three-dimensional nature provides a fixed orientation of substituents, which can lead to higher binding affinity and selectivity for biological targets compared to more flexible acyclic or monocyclic molecules. spirochem.com Spirocyclic scaffolds are considered valuable tools for expanding chemical space and are often included in DNA-encoded libraries for the discovery of new bioactive compounds. spirochem.com

The spirostane scaffold of this compound can be dissected into smaller fragments for inclusion in fragment-based drug discovery (FBDD) libraries. In FBDD, small, low-complexity molecules (fragments) are screened for weak binding to a target protein. The structural information from these initial hits is then used to guide the design of more potent and selective ligands. The unique topology of the spirostane framework can contribute to the diversity of fragment libraries, potentially leading to the discovery of novel binding modes and allosteric regulatory sites on proteins. The design and synthesis of diverse natural product-like scaffolds is an active area of research. rsc.org

Considerations for Integration into Designed Chemical Scaffolds for Research Purposes (e.g., bioconjugation, probe development)

For bioconjugation, the choice of reaction conditions is critical to ensure that the desired modification occurs selectively at the intended position without altering other sensitive functional groups within the molecule. For example, the enone system could potentially react under certain nucleophilic conditions intended for the bromine atoms.

When developing probes, the linker used to attach a reporter tag must be carefully chosen to avoid interfering with the binding of the spirostane scaffold to its biological target. The length and flexibility of the linker can significantly impact the probe's efficacy. Computational modeling can be a valuable tool in designing such probes by predicting the optimal attachment points and linker geometries. The development of machine learning techniques in chemoinformatics is enhancing the ability to predict molecular properties and design novel scaffolds. mdpi.com

Below is a table summarizing the potential research applications and the key structural features of this compound that are exploited in each case.

| Research Application | Key Structural Features Exploited | Potential Chemical Transformations |

| Synthetic Precursor | Bromine atoms at C-2 and C-6, Enone system, Spirostane side chain | Dehydrobromination, Nucleophilic substitution, Coupling reactions, Side-chain modification |

| Chemical Probe Development | Reactive bromine atoms for tag attachment | Bioconjugation with fluorophores, affinity labels, etc. |

| Fragment Library Component | Rigid spirostane scaffold | Fragmentation and derivatization |

| Designed Chemical Scaffolds | Overall molecular architecture and reactivity | Controlled modification and integration into larger constructs |

Q & A

Q. What are the recommended protocols for synthesizing 2,6-Dibromospirost-4-en-3-one with optimal yield?

- Methodological Answer : Synthesis typically involves bromination of a spirostenone precursor under controlled conditions. Key steps include:

- Using N-bromosuccinimide (NBS) or molecular bromine in anhydrous dichloromethane at 0–5°C to avoid over-bromination.

- Monitoring reaction progress via TLC or HPLC to ensure selective substitution at the 2,6-positions.

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

Yield optimization requires inert atmosphere (argon/nitrogen) and strict temperature control to minimize side reactions like diastereomer formation .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Store in amber vials at –20°C under inert gas (argon) to prevent degradation via oxidation or moisture absorption.

- Prepare fresh solutions in anhydrous DMSO or dichloromethane for experimental use.

- Monitor purity via NMR (disappearance of spirostane proton signals at δ 5.4–5.6 ppm indicates decomposition) .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : Confirm bromine substitution patterns using -NMR (e.g., deshielded protons near bromine atoms) and -NMR (C-Br coupling at ~δ 35–40 ppm).

- IR : Detect carbonyl (C=O) stretching at ~1700–1750 cm.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 469.8 for CHBrO) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Conduct dose-response assays across multiple cell lines (e.g., cancer vs. normal) to identify context-dependent effects.

- Validate target engagement using competitive binding assays or CRISPR knockouts of proposed receptors (e.g., steroid hormone receptors).

- Cross-reference with computational docking studies (e.g., AutoDock Vina) to assess binding affinity consistency .

Q. What strategies mitigate low yields in stereoselective bromination reactions of spirostane derivatives?

- Methodological Answer :

- Employ chiral catalysts (e.g., Lewis acids like ZnCl) to enhance enantiomeric excess.

- Optimize solvent polarity (e.g., switching from THF to DMF) to stabilize transition states.

- Use high-throughput screening (HTS) to test brominating agents (e.g., Br, NBS, or HBr/DMSO) under varied conditions .

Q. How can computational methods improve the interpretation of this compound’s reactivity?

- Methodological Answer :

- Perform DFT calculations (e.g., Gaussian 16) to model electron density maps and predict electrophilic attack sites.

- Compare computed -NMR chemical shifts with experimental data to validate structural assignments.

- Simulate reaction pathways for bromination to identify rate-limiting steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.